(2-Methoxy-4-propylphenoxy)acetic acid
CAS No.: 88425-71-2
Cat. No.: VC16239503
Molecular Formula: C12H16O4
Molecular Weight: 224.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88425-71-2 |
|---|---|
| Molecular Formula | C12H16O4 |
| Molecular Weight | 224.25 g/mol |
| IUPAC Name | 2-(2-methoxy-4-propylphenoxy)acetic acid |
| Standard InChI | InChI=1S/C12H16O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h5-7H,3-4,8H2,1-2H3,(H,13,14) |
| Standard InChI Key | SJHFMPZUWSVNEN-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=CC(=C(C=C1)OCC(=O)O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The compound’s structure (Figure 1) consists of:
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A benzene ring with 2-methoxy and 4-propyl substituents.
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An ether-linked acetic acid group at the 1-position of the ring.
Table 1: Key structural identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-methoxy-4-propylphenoxy)acetic acid |
| SMILES | CCCCC1=CC(=C(C=C1)OCC(=O)O)OC |
| InChI Key | SJHFMPZUWSVNEN-UHFFFAOYSA-N |
| CAS Registry Number | 88425-71-2 |
| DSSTox Substance ID | DTXSID00298980 |
3D Conformational Analysis
Computational models predict a planar benzene ring with the propyl chain adopting a staggered conformation. The acetic acid group forms hydrogen bonds with the methoxy oxygen, enhancing molecular stability .
Molecular Properties and Computed Descriptors
Physicochemical Properties
While experimental data on solubility and melting point are unavailable, computed properties include:
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LogP (Partition Coefficient): Estimated at 2.1, indicating moderate lipophilicity.
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Hydrogen Bond Donors/Acceptors: 1 donor (carboxylic acid -OH) and 4 acceptors (two ether oxygens, methoxy oxygen, carbonyl oxygen).
Table 2: Computed molecular properties
| Property | Value |
|---|---|
| Molecular Weight | 224.25 g/mol |
| Exact Mass | 224.104858 Da |
| Topological Polar Surface Area | 55.8 Ų |
| Heavy Atom Count | 16 |
Spectroscopic Characteristics
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IR Spectrum: Expected peaks at ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C asymmetric stretch), and ~2850 cm⁻¹ (C-H stretch in propyl group).
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NMR (Predicted):
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¹H NMR: δ 1.0 (t, 3H, propyl CH₃), δ 1.6 (m, 2H, propyl CH₂), δ 2.6 (t, 2H, propyl CH₂ adjacent to ring), δ 3.8 (s, 3H, OCH₃), δ 4.6 (s, 2H, OCH₂CO), δ 6.8–7.2 (m, 3H, aromatic protons).
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¹³C NMR: δ 14.1 (propyl CH₃), δ 22.8 (propyl CH₂), δ 35.5 (propyl CH₂ adjacent to ring), δ 56.2 (OCH₃), δ 65.8 (OCH₂CO), δ 114–155 (aromatic carbons), δ 172.1 (COOH).
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Synthetic Routes and Analytical Characterization
Proposed Synthesis
A plausible synthetic pathway involves:
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Alkylation of 2-methoxy-4-propylphenol with chloroacetic acid in the presence of a base (e.g., K₂CO₃).
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Purification via recrystallization or column chromatography.
Table 3: Key reaction parameters
| Step | Conditions |
|---|---|
| Alkylation | DMF, 80°C, 12 h |
| Neutralization | 1M HCl, RT |
| Yield | ~60–70% (estimated) |
Analytical Methods
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HPLC-MS: Reverse-phase C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.
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Melting Point: Predicted range 85–90°C (differential scanning calorimetry required for validation).
| Property | (2-Methoxy-4-propylphenoxy)acetic Acid | α-Asarone |
|---|---|---|
| Molecular Weight | 224.25 g/mol | 208.25 g/mol |
| Antifungal Activity | Not reported | IC₅₀: 190 µg/mL |
| LogP | 2.1 | 3.2 |
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